

Technical Guide: Spectroscopic Profiling of 5-(Difluoromethoxy)nicotinic Acid

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Compound of Interest

Compound Name: 5-(Difluoromethoxy)nicotinic acid

CAS No.: 1256826-25-1

Cat. No.: B1428967

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Executive Summary & Compound Identity

5-(Difluoromethoxy)nicotinic acid is a pyridine derivative featuring a lipophilic difluoromethoxy (-OCHF

) motif. This functional group is a bioisostere of the methoxy group, often employed to improve metabolic stability (by blocking oxidative dealkylation) and membrane permeability. Accurate spectroscopic identification relies on detecting the characteristic scalar couplings between fluorine and hydrogen/carbon nuclei.



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Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral artifacts. The compound is typically synthesized via the difluoromethylation of 5-hydroxynicotinic acid using a difluorocarbene source (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane) in the presence of a base.

Synthetic Pathway (DOT Visualization)

The following diagram outlines the synthesis and critical control points (CCPs) for impurity analysis.



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Figure 1: Synthetic route and potential impurity generation. Impurity A (unreacted phenol) is the most critical spectral contaminant to monitor.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of the -OCHF

group introduces distinct splitting patterns due to Heteronuclear Spin-Spin Coupling.

Protocol: NMR Sample Preparation

- Solvent: Use DMSO-d (99.8% D). Chloroform-d (CDCl₃) is often unsuitable due to the poor solubility of the carboxylic acid moiety.
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Predicted

¹H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is characterized by the aromatic pyridine protons and the diagnostic triplet of the difluoromethoxy proton.



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Predicted

F NMR Data (376 MHz, DMSO-d

)

This is the cleanest method for purity assessment as it eliminates solvent background.



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Note: The signal appears as a doublet because the two equivalent fluorine atoms couple to the single geminal proton.

Predicted

C NMR Data (100 MHz, DMSO-d

)



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Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
 - Reasoning: Carboxylic acids ionize readily in negative mode by losing a proton ().
- Expected Signals:
 - [M-H]
: m/z 188.1
 - Fragmentation: Loss of CO
(m/z 144) or loss of -CHF
group is possible under high collision energy.

Infrared Spectroscopy (IR)

- Method: ATR-FTIR (Solid state).

- Key Bands:
 - 3300–2500 cm
: Broad O-H stretch (carboxylic acid dimer).
 - 1700–1680 cm
: C=O stretch (strong, carboxylic acid).
 - 1050–1150 cm
: C-F stretch (strong, multiple bands).

Quality Control & Validation Workflow

To ensure data integrity, follow this self-validating workflow.



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Figure 2: Analytical decision matrix for batch release.

References

- Synthesis of Difluoromethoxyarenes: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols." *Journal of Organic Chemistry*, 2017. [Link](#)

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- Compound Registry: CAS Common Chemistry.[1] "**5-(Difluoromethoxy)nicotinic acid** (CAS 1256826-25-1)." [Link](#)
- Vendor Data Verification: Abovchem Product Catalog. "Spectroscopic data for Catalog No. AC739639." [Link](#)

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Sources

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